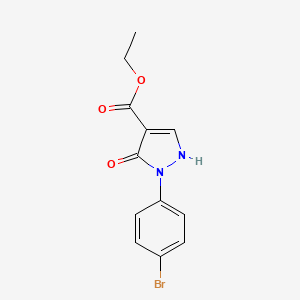

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMFBCLZALGPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The hydroxy group is introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl-substituted pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromophenyl group and hydroxy group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

*Estimated logP for the target compound based on structural similarity.

Positional Isomerism and Physicochemical Properties

- Ester Position: Ethyl 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate (ester at C5) has a higher logP (~1.6) than the target compound (~1.2), attributed to the methyl group at C3 increasing hydrophobicity .

- Simplified Backbone: The unsubstituted Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (MW: 156.14) lacks aryl groups, resulting in significantly lower molecular weight and logP (0.42), making it more suitable for aqueous-phase reactions .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C12H11BrN2O3 |

| Molecular Weight | 311.13 g/mol |

| CAS Number | Not specified |

| Chemical Structure | Structure |

The compound features a pyrazole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. One study demonstrated that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Notes |

|---|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.25 | Strong activity |

| 5a | Escherichia coli | 0.30 | 0.35 | Moderate activity |

| 7b | Candida albicans | 0.28 | 0.30 | Effective against fungi |

Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor potential. In vitro studies indicated that this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Effects

A notable case study involved the evaluation of this compound against human cancer cell lines, revealing that it significantly reduced cell viability at concentrations above 10 μM, suggesting a dose-dependent effect on tumor cells.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in several studies, where it demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table: Anti-inflammatory Activity

| Study Reference | Model | Result |

|---|---|---|

| Rat paw edema model | Significant reduction in edema | |

| LPS-induced inflammation | Decreased TNF-α levels |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : The compound has shown IC50 values ranging from 12.27 to 31.64 μM against DNA gyrase, a critical enzyme for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM, suggesting potential as an antibacterial agent through folate pathway interference .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves reacting diethyl ethoxymethylenemalonate with 4-bromophenylhydrazine under reflux in ethanol. Key steps include:

Cyclocondensation : Hydrazine derivatives react with diethyl ethoxymethylenemalonate at 80–100°C for 6–12 hours .

Acid/Base Workup : Hydrolysis under basic conditions (e.g., NaOH/EtOH) followed by acidification isolates the product.

Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity.

Critical Parameters :

Q. How is the structural elucidation of this compound performed, and what analytical techniques are most reliable?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Q. Does the compound exhibit tautomerism, and how is this resolved experimentally?

Methodological Answer: The 5-hydroxy group facilitates keto-enol tautomerism. NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirms the dominant tautomer:

Q. What crystallographic software and validation protocols are recommended for its XRD analysis?

Methodological Answer:

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography .

- Validation :

- Check for missed symmetry (PLATON’s ADDSYM).

- Validate hydrogen bonding with Mercury software.

- Report R-factor < 0.05 and wR₂ < 0.10 for high-quality datasets .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound, and what assays are suitable for initial screening?

Methodological Answer:

Q. What computational methods are used to predict electronic properties and reaction pathways?

Methodological Answer:

Q. How can structural modifications enhance bioactivity, and what SAR trends are observed in pyrazole derivatives?

Methodological Answer:

Q. What are common synthetic challenges, and how can side reactions be minimized?

Methodological Answer:

Q. How do crystallization conditions affect polymorph formation, and what techniques identify distinct forms?

Methodological Answer:

- Screening Methods :

- Vary solvents (ethanol vs. acetone) and cooling rates to isolate polymorphs .

- Analyze via PXRD and DSC to differentiate crystalline forms.

- Case Study : Slow evaporation from ethanol yields monoclinic crystals (space group P2₁/c), while rapid cooling produces triclinic forms .

Q. What isotopic labeling strategies are employed to study metabolic pathways in biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.